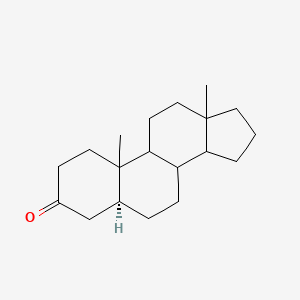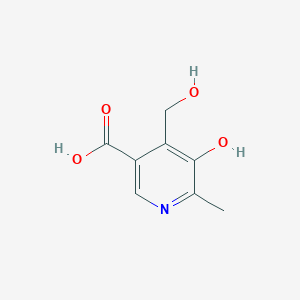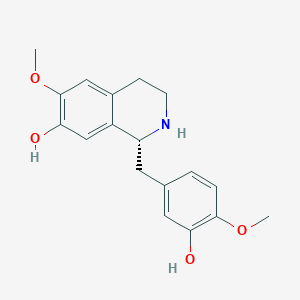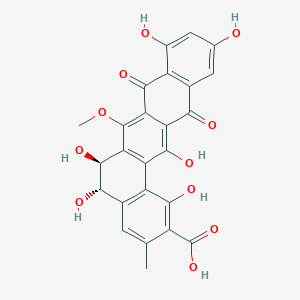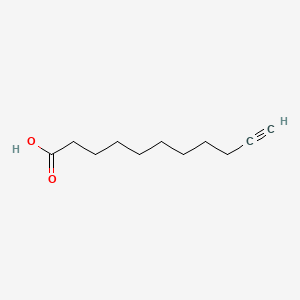
10-Undecynoic acid
説明
10-Undecynoic acid (UDYA) is an acetylenic fatty acid . It is reported as a highly selective irreversible inhibitor of hepatic ω- and ω-1-lauric acid hydroxylases . It is used for the preparation of active pharmaceutical ingredients, cosmetics, perfumes, antidandruff shampoos, and antimicrobial powders .
Synthesis Analysis
10-Undecynoic acid has been reported to be synthesized by the dehydrobromination of 10-undecenoic acid . It was used as a starting reagent in the syntheses of pheromone (11 Z)-hexadecenal and agriculturally important insect pheromones .Molecular Structure Analysis
The molecular formula of 10-Undecynoic acid is C11H18O2 . Its average mass is 184.275 Da and its monoisotopic mass is 184.146332 Da .Chemical Reactions Analysis
10-Undecynoic acid has been employed as a model compound to investigate the microwave-assisted surface click reactions catalyzed with Cu (II)/sodium L-ascorbate . It may be used as a biochemical probe in an assay for the microsomal hydroxylation of lauric acid (LA), based on HPLC with flow-through radiochemical detection .Physical And Chemical Properties Analysis
10-Undecynoic acid has a boiling point of 180 °C/15 mmHg (lit.) and a melting point of 40-42 °C (lit.) . It is insoluble in water but soluble in alcohol, chloroform, and diethyl ether .科学的研究の応用
Antimicrobial Applications
10-Undecynoic acid has been studied for its potential as an antimicrobial compound. Novel lipidic triazole derivatives of this acid have shown promising antibacterial and antifungal activities against plant pathogenic microorganisms . This suggests its use in agricultural settings to protect crops from microbial diseases.
Anti-Adherent Agent in Oral Health
Research has indicated that 10-Undecynoic acid can act as an anti-adherent agent, effectively killing biofilm of oral Streptococcus spp . This property is significant for dental health products, as it can help prevent dental caries by targeting the biofilm that harbors harmful bacteria.
Synthesis of Pheromones
This compound has been utilized in the synthesis of pheromones, including (11 Z)-hexadecenal, which is significant in the study of insect behavior and control . Such pheromones are crucial in developing environmentally friendly pest management strategies.
Surface Chemistry Research
10-Undecynoic acid serves as a model compound in surface chemistry, particularly in microwave-assisted surface click reactions . This application is vital for the development of new materials and coatings with specific molecular properties.
Biochemical Probes
It may be employed as a biochemical probe in assays for the microsomal hydroxylation of lauric acid, which is an important reaction in the metabolism of fatty acids . This application is crucial for understanding metabolic pathways and designing drugs that can influence these pathways.
Industrial Applications
Due to its bifunctional nature and odd-numbered carbon atom chain length, 10-Undecynoic acid finds applications in the polymer industry . It’s used in producing various platform chemicals for industrial applications, including polymers, coatings, cosmetics, and lubricants.
作用機序
Target of Action
10-Undecynoic acid, also known as Undec-10-ynoic acid, is an acetylenic fatty acid . It is reported as a highly selective irreversible inhibitor of hepatic ω- and ω-1-lauric acid hydroxylases . These enzymes play a crucial role in the metabolism of fatty acids in the liver. The compound also exhibits antimicrobial properties, particularly against fungal skin infections .
Mode of Action
It is known to interact with its targets, the hepatic ω- and ω-1-lauric acid hydroxylases, in a highly selective and irreversible manner . This interaction inhibits the activity of these enzymes, thereby affecting the metabolism of fatty acids in the liver .
Biochemical Pathways
10-Undecynoic acid affects the biochemical pathways related to fatty acid metabolism. By inhibiting hepatic ω- and ω-1-lauric acid hydroxylases, it disrupts the normal metabolic processes of fatty acids in the liver . Additionally, it has been found to have antimicrobial properties, indicating that it may also interfere with the biochemical pathways of certain microorganisms .
Result of Action
The inhibition of hepatic ω- and ω-1-lauric acid hydroxylases by 10-Undecynoic acid can lead to altered fatty acid metabolism in the liver . In terms of its antimicrobial properties, it has been found to have bacteriostatic, bactericidal, and anti-biofilm effects against certain microorganisms . For instance, it has been reported to kill biofilms of oral Streptococcus spp .
Action Environment
The action, efficacy, and stability of 10-Undecynoic acid can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect its stability and activity. Its antimicrobial action, in particular, may be influenced by the specific environment of the microorganisms it targets
Safety and Hazards
特性
IUPAC Name |
undec-10-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOUTNMJEFWJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075219 | |
| Record name | 10-Undecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Undecynoic acid | |
CAS RN |
2777-65-3 | |
| Record name | 10-Undecynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2777-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Undecynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002777653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Undecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undec-10-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-UNDECYNOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F79G7H1WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2-ethyl-1-oxobutyl)amino]-N-(2-furanylmethyl)benzamide](/img/structure/B1208516.png)

![1-(2-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea](/img/structure/B1208519.png)
![2,5-Bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-cyclopentanone](/img/structure/B1208521.png)

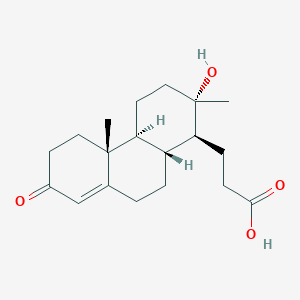
![N-(3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B1208525.png)
